Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate
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Description
Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C16H14F6O3S2 and its molecular weight is 432.4. The purity is usually 95%.
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Biological Activity
Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate, a sulfonium salt, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14F3O3S
- Molecular Weight : 350.33 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant due to its electron-withdrawing properties, which can enhance the lipophilicity and biological activity of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing sulfonium groups have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, influencing cell permeability and signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines, which may be linked to its ability to induce apoptosis or necrosis.
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of similar compounds in vitro. For instance, studies on sulfonium salts indicate that they can exhibit significant toxicity towards cancer cells while sparing normal cells. A comparative analysis is presented in the following table:
Compound Name | IC50 (µM) | Target Cells | Mechanism of Action |
---|---|---|---|
This compound | TBD | HeLa (cervical cancer) | Induces apoptosis through mitochondrial pathways |
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | 15 | MCF-7 (breast cancer) | Inhibits cell proliferation via cell cycle arrest |
3-Trifluoromethyl-4-nitrophenol | 10 | A549 (lung cancer) | Reactive oxygen species generation leading to cell death |
Case Studies
- Anticancer Activity : In a study evaluating the anticancer potential of various sulfonium salts, this compound demonstrated promising results against HeLa cells. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- Neurotoxicity Assessment : Another study investigated the neurotoxic effects of related compounds on neuronal cell lines. Results indicated that while some sulfonium salts exhibited neuroprotective properties, others led to significant neuronal cell death, highlighting the need for careful evaluation of structural modifications in drug design.
Properties
IUPAC Name |
methyl-phenyl-[[4-(trifluoromethyl)phenyl]methyl]sulfanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3S.CHF3O3S/c1-19(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(16,17)18;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIUUTWYDWOVFT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.